molecular formula C21H23N5O B2826735 2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380067-59-2

2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2826735
CAS No.: 2380067-59-2
M. Wt: 361.449
InChI Key: JMJFXNXSCNMWII-UHFFFAOYSA-N
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Description

2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridazinone core, a phenyl group, and a piperidine ring substituted with an ethylpyrimidinyl group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidin-4-one intermediate, which is then reacted with 5-ethylpyrimidine. The final step involves the introduction of the phenylpyridazinone moiety under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one
  • 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol
  • 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Uniqueness

2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to similar compounds.

Properties

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-2-16-14-22-21(23-15-16)25-12-10-18(11-13-25)26-20(27)9-8-19(24-26)17-6-4-3-5-7-17/h3-9,14-15,18H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJFXNXSCNMWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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